

# Application Note: Chiral Separation of AZD-5991 Atropisomers

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## Compound of Interest

Compound Name: AZD-5991 (S-enantiomer)

Cat. No.: B12431933

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] The complex structure of AZD-5991 includes a class-III atropisomeric core, which results in the existence of stable enantiomers.[4] Atropisomers are stereoisomers resulting from hindered rotation around a single bond. Due to the stereospecific nature of drug-target interactions, it is crucial to separate and characterize individual enantiomers, as they may exhibit different pharmacological activities, potencies, or toxicological profiles.[5] The development of pure enantiomer formulations is critical for ensuring patient safety and therapeutic efficacy.[5]

This application note provides detailed protocols for the chiral separation of AZD-5991 atropisomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While specific developmental protocols for AZD-5991 are proprietary, the methods outlined below are based on established principles of chiral chromatography for complex heterocyclic molecules and direct reference to the use of SFC in the discovery synthesis of AZD-5991.[4]

## Chiral Separation Techniques

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[6] For robust and

reproducible separations in a drug development setting, CSPs are the preferred method. Polysaccharide-based and macrocyclic glycopeptide selectors are common choices for a wide range of chiral compounds.<sup>[7]</sup> Both HPLC and SFC are powerful techniques for chiral separations, with SFC often offering advantages in terms of speed and reduced solvent consumption.<sup>[8]</sup>

## High-Performance Liquid Chromatography (HPLC) Method

Normal Phase HPLC is a widely used technique for the chiral separation of complex molecules. The use of nonpolar mobile phases with polar stationary phases, particularly with chiral selectors, can provide excellent enantiomeric resolution.

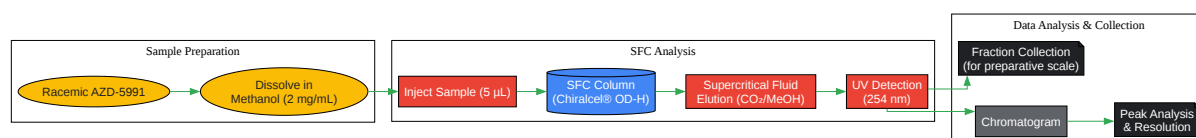
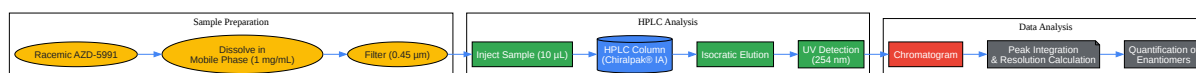
### Experimental Protocol: HPLC

- Sample Preparation:
  - Dissolve the racemic mixture of AZD-5991 in the mobile phase to a final concentration of 1 mg/mL.
  - Filter the sample solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
  - The following table summarizes the optimized HPLC conditions for the chiral separation of AZD-5991 atropisomers.

Parameter	Value
Instrument	Agilent 1260 Infinity II LC System or equivalent
Column	Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase	n-Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Injection Volume	10 µL
Detection	UV at 254 nm
Run Time	30 minutes

- Data Analysis:
  - Identify the two peaks corresponding to the separated atropisomers.
  - Calculate the resolution ( $R_s$ ) between the two peaks using the formula:  $R_s = 2(t_2 - t_1) / (w_1 + w_2)$ , where  $t_1$  and  $t_2$  are the retention times and  $w_1$  and  $w_2$  are the peak widths at the base. A resolution of  $>1.5$  is considered a baseline separation.

## HPLC Workflow Diagram



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